molecular formula C10H17NO4 B14330078 Diethyl 3-aminocyclobutane-1,1-dicarboxylate CAS No. 102879-62-9

Diethyl 3-aminocyclobutane-1,1-dicarboxylate

Cat. No.: B14330078
CAS No.: 102879-62-9
M. Wt: 215.25 g/mol
InChI Key: KZCZEORQTDUYCI-UHFFFAOYSA-N
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Description

Diethyl 3-aminocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₇NO₄. It is a derivative of cyclobutane, featuring an amino group and two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-aminocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent amination . The reaction conditions typically involve the use of a base such as sodium ethoxide and an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-aminocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 3-oxocyclobutane-1,1-dicarboxylate, while reduction could produce diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .

Scientific Research Applications

Diethyl 3-aminocyclobutane-1,1-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-aminocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-aminocyclobutane-1,1-dicarboxylate is unique due to the presence of both an amino group and two ester groups on a cyclobutane ring.

Properties

CAS No.

102879-62-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

diethyl 3-aminocyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C10H17NO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6,11H2,1-2H3

InChI Key

KZCZEORQTDUYCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)N)C(=O)OCC

Origin of Product

United States

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